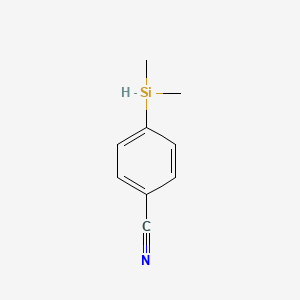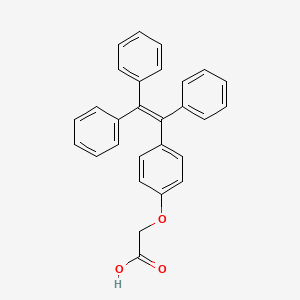
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
描述
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) characteristics.
作用机制
Target of Action
The primary target of 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid are physiological phosphates . These phosphates play fundamental roles in biological events such as genetic information transfer, DNA replication, metabolism, and bioenergetics .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . The emission can be turned on after label-free interaction with polyethyleneimine (PEI). When the physiological phosphates are introduced to the system, the AIEgens/PEI complex dissociates due to stronger electrostatic interaction between PEI and phosphates, resulting in significant fluorescence quenching of AIEgens .
Biochemical Pathways
The affected biochemical pathways involve the interaction of the compound with physiological phosphates like cytidine-5’-diphosphate disodium salt (CDP), adenosine-5 (ADP), sodium pyrophosphate (PPi), and guanosine-5’-diphosphate disodium salt (GDP) . These phosphates have different interactions with PEI, and thus, the fluorescence quenching effect is distinct for each phosphate .
Result of Action
The result of the compound’s action is the significant fluorescence quenching of AIEgens . This effect is distinct for different physiological phosphates, allowing for the facile detection of these phosphates .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, in a Tris buffer (0.01M,pH8.0), the carboxyl groups of AIEgens are prone to give protons and be negatively charged, allowing them to easily combine with positively charged PEI through electrostatic interaction . This leads to the aggregation of AIEgens . .
生化分析
Biochemical Properties
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid plays a significant role in biochemical reactions, primarily due to its AIE properties. This compound interacts with various biomolecules, including polyethyleneimine (PEI) and physiological phosphates such as cytidine-5’-diphosphate disodium salt, adenosine-5, sodium pyrophosphate, and guanosine-5’-diphosphate disodium salt .
Cellular Effects
This compound influences various cellular processes through its interaction with biomolecules. The compound’s fluorescence properties enable it to be used in bioimaging, allowing researchers to monitor cellular activities in real-time . It has been observed that this compound can affect cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to changes in fluorescence properties. The compound’s AIE characteristics are activated upon interaction with PEI, resulting in fluorescence emission . When physiological phosphates are introduced, they compete with this compound for binding to PEI, leading to fluorescence quenching . This mechanism allows for the detection and quantification of physiological phosphates in biological samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown robust fluorescence properties, maintaining its emission characteristics over extended periods . Long-term studies are necessary to fully understand any potential degradation and its impact on cellular functions.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that the compound’s effects vary with different dosages. At lower dosages, the compound exhibits minimal toxicity and can be used effectively for bioimaging . Higher dosages may lead to adverse effects, including potential toxicity, which necessitates careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with physiological phosphates. The compound’s interaction with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s fluorescence properties allow for the visualization of its localization and accumulation in specific cellular compartments . This information is crucial for understanding the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid typically involves the reaction of 4-(1,2,2-triphenylvinyl)phenol with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
2,2’-(((1,2-diphenylethane-1,2-diyl)bis(4,1-phenylene))bis(oxy))diacetic acid: Another compound with AIE properties, used in similar applications.
4-(1,2,2-Triphenylvinyl)phenol: A precursor in the synthesis of 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid.
Uniqueness
This compound is unique due to its specific AIE properties, which make it highly valuable in fluorescence-based applications. Its ability to exhibit fluorescence upon aggregation sets it apart from other compounds .
属性
IUPAC Name |
2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIMUDMXZWRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)
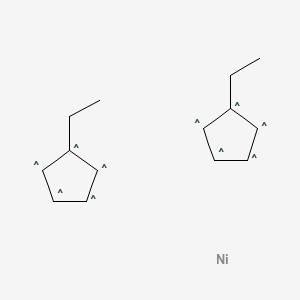
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
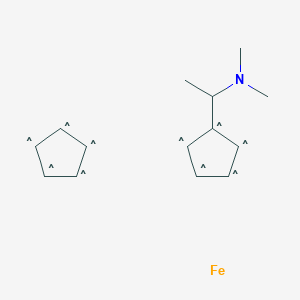
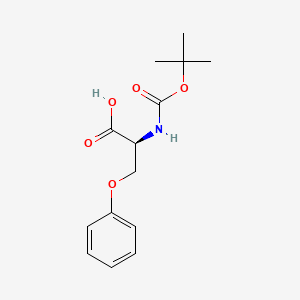
![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

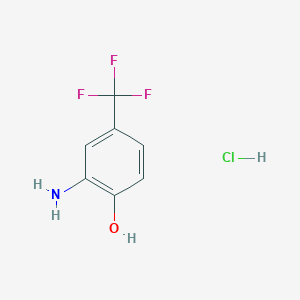
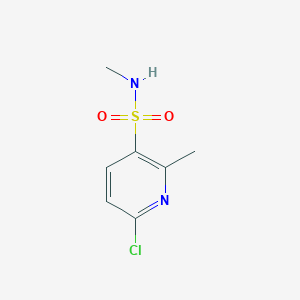

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)
